

# Involucrin Expression: A Comparative Analysis of Healthy vs. Psoriatic Skin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                   |
|----------------|-------------------|
| Compound Name: | <i>Involucrin</i> |
| Cat. No.:      | B1238512          |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **involucrin** expression in healthy and psoriatic skin, integrating findings from immunohistochemical and molecular analyses. It is designed to be a valuable resource for researchers investigating epidermal differentiation, psoriatic pathogenesis, and the development of novel therapeutics.

## Executive Summary

**Involucrin**, a key precursor protein of the cornified envelope, exhibits significant alterations in its expression pattern in psoriatic skin compared to healthy skin. In healthy epidermis, **involucrin** is characteristically confined to the terminally differentiating granular and upper spinous layers.<sup>[1][2]</sup> Conversely, in psoriatic lesions, its expression is markedly upregulated and expands into the lower suprabasal layers, reflecting the abnormal and accelerated keratinocyte differentiation that is a hallmark of the disease.<sup>[1][2]</sup> This dysregulation is orchestrated by a complex interplay of pro-inflammatory cytokines and intracellular signaling pathways, most notably the ERK1/2 and GSK-3 $\beta$  pathways.<sup>[1]</sup>

## Data Presentation: Quantitative Analysis of Involucrin Expression

While many studies qualitatively describe the upregulation of **involucrin** in psoriasis, specific quantitative data is less frequently reported. However, a study on the effect of propylthiouracil

on psoriatic lesions provides a quantitative measure of **involucrin** expression via immunohistochemical scoring, demonstrating a significant reduction after treatment, which indirectly reflects its initial high level in the diseased state.

| Condition                                    | Method               | Metric       | Value (Mean ± SD)                         | Reference |
|----------------------------------------------|----------------------|--------------|-------------------------------------------|-----------|
| Psoriatic Skin (Baseline)                    | Immunohistochemistry | Score        | 9.00 ± 0.67                               | [3]       |
| Psoriatic Skin (After 12 weeks of treatment) | Immunohistochemistry | Score        | 3.90 ± 0.88                               | [3]       |
| Healthy Skin                                 | Immunohistochemistry | Localization | Granular layer and upper stratum spinosum | [1]       |
| Psoriatic Skin                               | Immunohistochemistry | Localization | Stratum spinosum                          | [1]       |

## Experimental Protocols

### Immunohistochemistry for Involucrin in Paraffin-Embedded Skin Sections

This protocol outlines the key steps for the immunohistochemical detection of **involucrin** in formalin-fixed, paraffin-embedded human skin biopsies.

- Deparaffinization and Rehydration:
  - Immerse slides in xylene (2 changes, 5 minutes each).
  - Transfer to 100% ethanol (2 changes, 3 minutes each).
  - Transfer to 95% ethanol (2 changes, 3 minutes each).
  - Transfer to 70% ethanol (2 changes, 3 minutes each).

- Rinse in distilled water.
- Antigen Retrieval:
  - Immerse slides in a pre-heated antigen retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0).
  - Heat in a microwave or water bath at 95-100°C for 20-30 minutes.
  - Allow slides to cool to room temperature in the buffer.
- Blocking:
  - Wash slides in PBS.
  - Incubate with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to block non-specific antibody binding.
- Primary Antibody Incubation:
  - Incubate sections with a primary antibody against **involucrin** (diluted in blocking solution) overnight at 4°C in a humidified chamber.
- Secondary Antibody and Detection:
  - Wash slides in PBS.
  - Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
  - Wash slides in PBS.
  - Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
  - Wash slides in PBS.
  - Develop the signal with a chromogen solution (e.g., DAB) until the desired stain intensity is reached.
- Counterstaining, Dehydration, and Mounting:

- Counterstain with hematoxylin.
- Dehydrate through graded alcohols and xylene.
- Mount with a permanent mounting medium.

## Western Blotting for Involucrin in Skin Biopsies

This protocol provides a general workflow for analyzing **involucrin** protein levels in skin tissue lysates.

- Protein Extraction:
  - Homogenize skin biopsies in RIPA buffer supplemented with protease inhibitors.
  - Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
  - Collect the supernatant containing the total protein.
- Protein Quantification:
  - Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
- SDS-PAGE:
  - Denature protein samples by boiling in Laemmli buffer.
  - Load equal amounts of protein per lane onto a polyacrylamide gel.
  - Run the gel until adequate separation of proteins is achieved.
- Protein Transfer:
  - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking and Antibody Incubation:
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with a primary antibody against **involucrin** overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detection:
  - Wash the membrane with TBST.
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

## Signaling Pathways and Experimental Workflow

### Signaling Pathways Regulating Involucrin Expression

The expression of **involucrin** is tightly regulated by a network of signaling pathways that are significantly altered in psoriasis. Pro-inflammatory cytokines such as IL-17A and TNF- $\alpha$ , which are abundant in the psoriatic microenvironment, play a crucial role in driving the aberrant expression of **involucrin** through the activation of the ERK1/2 and GSK-3 $\beta$  pathways.[\[1\]](#)



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway for normal **involucrin** expression.



[Click to download full resolution via product page](#)

Caption: Key signaling pathways driving **involucrin** upregulation in psoriasis.

## Experimental Workflow for Involucrin Analysis

The following diagram illustrates a typical workflow for the comparative analysis of **involucrin** expression in healthy and psoriatic skin samples.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **involucrin** expression analysis.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Regulation of involucrin in psoriatic epidermal keratinocytes: the roles of ERK1/2 and GSK-3 $\beta$  - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involucrin in the differential diagnosis between linear psoriasis and inflammatory linear verrucous epidermal nevus: a report of one case - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downregulation of involucrin in psoriatic lesions following therapy with 5-Fluorouracil, an anti-thyroid thioureylene: immunohistochemistry and gene expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Involucrin Expression: A Comparative Analysis of Healthy vs. Psoriatic Skin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1238512#comparative-analysis-of-involucrin-expression-in-healthy-vs-psoriatic-skin]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)